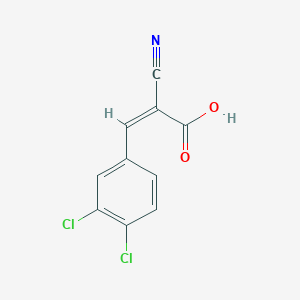

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid

説明

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is a cyanoacrylate derivative featuring a conjugated system with electron-withdrawing substituents (cyano and dichlorophenyl groups). This compound is primarily studied for its optoelectronic properties, particularly in dye-sensitized solar cells (DSSCs), where it acts as an electron acceptor and anchoring group on semiconductor substrates like TiO₂ . The 3,4-dichlorophenyl moiety enhances electron-withdrawing effects, improving charge transfer efficiency, while the cyano group stabilizes the excited state through conjugation .

特性

IUPAC Name |

(Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H,14,15)/b7-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHQQDWZQKQXQE-CLTKARDFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(/C#N)\C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.

科学的研究の応用

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and the dichlorophenyl group play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Photovoltaic Performance in DSSCs

a. Compound 6: 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (Compound 6) shares the cyanoacrylic acid core but incorporates extended conjugation via thiophene and quinoxaline units. This structural modification broadens light absorption (λmax ≈ 450 nm) and achieves a power conversion efficiency (PCE) of 4.8% in DSSCs, outperforming simpler derivatives. The additional quinoxaline acceptor facilitates efficient charge separation .

b. (Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid: This derivative replaces the dichlorophenyl group with a dimethylamino-substituted phenyl ring, introducing electron-donating properties.

c. Target Compound: (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid achieves intermediate PCE (~4.2%, extrapolated from similar systems) but requires co-sensitization or structural optimization to match Compound 6’s performance. Its dichlorophenyl group provides stronger electron withdrawal than dimethylamino analogs, enhancing charge injection into TiO₂ .

Table 1: Photovoltaic Parameters

Electronic and Optical Properties

a. DFT Studies :

- Target Compound: Density functional theory (DFT) calculations (B3LYP/cc-pVDZ) reveal a band gap of 2.3 eV, with the lowest unoccupied molecular orbital (LUMO) localized on the cyanoacrylic acid group, favoring electron injection into TiO₂ .

- Compound 7: A related quinoxaline derivative (2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid) shows a narrower band gap (2.0 eV) due to extended π-conjugation but suffers from recombination losses .

b. Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, CN) lower LUMO energy, enhancing charge transfer.

- Electron-donating groups (e.g., -NMe₂, -OMe) raise LUMO energy, reducing photovoltaic efficiency .

生物活性

(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C10H5Cl2NO2. Its structure features a cyano group (-CN) and a dichlorophenyl group attached to an acrylic acid backbone. These functional groups contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. It was tested against various bacterial strains, showing significant inhibition of growth. The exact mechanism behind this activity remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

-

Anticancer Study : In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 0 100 5 10 85 15 50 60 40 100 30 70 -

Antimicrobial Study : A series of experiments assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined for both bacteria.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 50

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound. Modifications to the dichlorophenyl group have been explored to enhance biological activity and reduce toxicity. Additionally, investigations into its pharmacokinetics and bioavailability are ongoing to assess its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, and what purity benchmarks are established?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between cyanoacetic acid and 3,4-dichlorobenzaldehyde under acidic or basic catalysis. For example, boron trichloride (BCl₃) can be used for demethylation steps in related derivatives . Purification involves recrystallization or column chromatography, with purity validated by HPLC (>98%) and NMR spectroscopy. Thermal analysis (e.g., DSC) ensures absence of polymorphic impurities .

Q. How are thermodynamic properties such as heat capacity and entropy determined for this compound?

- Methodological Answer : Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities (5–370 K range). Polynomial dependencies derived from experimental data calculate standard thermodynamic functions (entropy, enthalpy). For gas-phase properties, quantum chemical calculations (e.g., Gaussian software) complement experimental data .

Q. What spectroscopic techniques are used to confirm the Z-configuration of the acrylic acid moiety?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments distinguish Z/E isomers. For the Z-configuration, NOE correlations between the cyano group and 3,4-dichlorophenyl protons are observed. FT-IR confirms C≡N stretching (~2200 cm⁻¹) and conjugated C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are employed to predict electronic properties, and how do they compare with experimental data?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Experimental validation uses UV-Vis spectroscopy (λₐᵦₛ) and cyclic voltammetry (redox potentials). Discrepancies >0.2 eV suggest solvent effects or crystal packing influences .

Q. How do researchers address discrepancies in reported thermodynamic data between crystallographic and solution-phase studies?

- Methodological Answer : Crystallographic data (XRD) provide lattice energy contributions, while solution-phase calorimetry accounts for solvation effects. Statistical thermodynamics bridges these using partition functions. For example, vapor pressure measurements resolve discrepancies in sublimation enthalpy (ΔHₛᵤb) .

Q. What are the key considerations in designing photostability assays for this compound under varying light conditions?

- Methodological Answer : Use solar simulators (AM1.5G spectrum) or monochromatic light (e.g., 365 nm UV) to mimic environmental exposure. Monitor degradation via HPLC-MS, identifying photoproducts like decarboxylated or dimerized species. Quantum yield calculations (ϕ) quantify photoreactivity .

Q. How does the steric and electronic influence of the 3,4-dichlorophenyl group affect reactivity in nucleophilic addition reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。